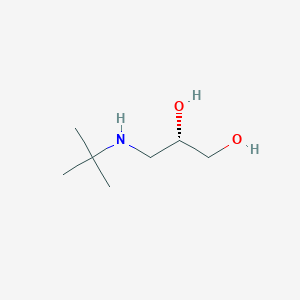

(S)-3-(tert-Butylamino)propane-1,2-diol

説明

特性

IUPAC Name |

(2S)-3-(tert-butylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233287 | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30315-46-9 | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butylamino-2,3-propanediol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(tert-butylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUW27BJS8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral amino alcohol that serves as a critical building block in the stereoselective synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a key intermediate in the production of beta-adrenergic receptor blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and glaucoma.[1][2] The specific stereochemistry of (S)-3-(tert-Butylamino)propane-1,2-diol is paramount, as it directly influences the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the core physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol, complete with experimental protocols for their determination and visual workflows to illustrate its synthetic applications.

Core Physical Properties

The physical characteristics of (S)-3-(tert-Butylamino)propane-1,2-diol are fundamental to its handling, purification, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Physical Property | Value |

| Appearance | Light yellow to brown powder or crystalline solid.[1][3] |

| Molecular Formula | C₇H₁₇NO₂[1] |

| Molecular Weight | 147.22 g/mol [1] |

| Melting Point | 79.0 to 89.0 °C[1][4] |

| Boiling Point | ~257.34 to 262.4 °C (some values are estimates)[4][5] |

| Density | Approximately 1.0 ± 0.1 g/cm³[5] |

| Optical Rotation | [α]20/D ranges from -27.0 to -31.0 degrees (c=2, 1 mol/L HCl)[1][3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol.[6] |

Experimental Protocols

Accurate determination of the physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol is crucial for quality control and process optimization. The following sections detail the methodologies for measuring its key physical constants.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered (S)-3-(tert-Butylamino)propane-1,2-diol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has liquefied are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is a key physical constant for liquids and can be determined using various methods. For a high-boiling point solid like (S)-3-(tert-Butylamino)propane-1,2-diol, distillation under reduced pressure is often employed to prevent decomposition. However, an estimated boiling point at atmospheric pressure is often cited. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Optical Rotation Measurement

As a chiral compound, (S)-3-(tert-Butylamino)propane-1,2-diol rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer and are measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of known concentration of (S)-3-(tert-Butylamino)propane-1,2-diol is prepared in a specified solvent (e.g., 1 M HCl).[1]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of experiments to characterize the physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol.

Caption: Workflow for determining key physical properties.

Synthetic Application: Synthesis of Timolol

(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial precursor in the synthesis of the beta-blocker Timolol. The chirality of the final product is directly inherited from this starting material.

Caption: Synthesis of (S)-Timolol.

Conclusion

The physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol are well-defined and critical for its application in pharmaceutical synthesis. Its chirality, as evidenced by its optical rotation, is a key feature that is transferred to the final API, ensuring its therapeutic efficacy. The experimental protocols provided herein offer a standardized approach to verifying these properties, which is essential for quality assurance in a research and drug development setting. The visualized workflows further clarify the logical progression of its characterization and its pivotal role in the synthesis of important medications like Timolol.

References

- 1. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]

- 2. jmedchem.com [jmedchem.com]

- 3. (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (S)-3-tert-Butylamino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

- 5. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsrc [chemsrc.com]

- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]

(S)-3-(tert-Butylamino)propane-1,2-diol chemical structure and stereochemistry

An In-depth Technical Guide to (S)-3-(tert-Butylamino)propane-1,2-diol

Introduction

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral organic compound that has established significant importance as a key building block in the pharmaceutical industry.[1] Its bifunctional nature, possessing both amino and hydroxyl groups, combined with a defined stereocenter, makes it a valuable intermediate for the enantioselective synthesis of complex molecules.[2] First gaining prominence in the 1970s, this compound is most notably recognized as a critical precursor in the manufacturing of beta-adrenergic receptor blockers, such as Timolol, which is used in the treatment of glaucoma and hypertension.[1][2]

This guide provides a comprehensive technical overview of (S)-3-(tert-Butylamino)propane-1,2-diol, detailing its chemical structure, stereochemical importance, physicochemical properties, and applications in drug development. It also includes representative experimental protocols and visual diagrams of synthetic and biological pathways to support researchers, scientists, and professionals in the field.

Chemical Structure and Stereochemistry

(S)-3-(tert-Butylamino)propane-1,2-diol is characterized by a three-carbon propane backbone, substituted with two hydroxyl (-OH) groups at positions 1 and 2, and a tert-butylamino [-NHC(CH₃)₃] group at position 3.[1]

Stereochemistry

The stereochemical configuration of this molecule is central to its utility in pharmaceuticals.[1] The carbon atom at the C-2 position is a chiral center, giving rise to two possible enantiomers: (S) and (R). The (S)-enantiomer is the therapeutically relevant form, and its specific stereochemistry is transferred to the final active pharmaceutical ingredient (API) during synthesis.[1][2] The high stereochemical purity of (S)-3-(tert-Butylamino)propane-1,2-diol is therefore critical. For instance, in the synthesis of timolol maleate, pharmacopeia standards mandate that the unwanted (R)-enantiomer constitutes no more than 1.0% of the final product.[1]

The compound's chirality is physically verified by measuring its optical rotation. The specific rotation is a key parameter for assessing its enantiomeric purity.[1]

Chemical Identifiers

Key identification parameters for (S)-3-(tert-Butylamino)propane-1,2-diol are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol[1][3] |

| CAS Number | 30315-46-9[1][3][4][5][6] |

| Molecular Formula | C₇H₁₇NO₂[1][3][5][6] |

| Molecular Weight | 147.22 g/mol [1][3][5][6] |

| Canonical SMILES | CC(C)(C)NCC(CO)O[1] |

| Isomeric SMILES | CC(C)(C)NC--INVALID-LINK--O[1][3] |

| InChI | InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1[1][3] |

| InChIKey | JWBMVCAZXJMSOX-LURJTMIESA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol are essential for its handling, storage, and application in synthesis. It typically appears as a white to light yellow or brown crystalline solid.[1][6]

| Property | Value | Reference(s) |

| Melting Point | 85-89 °C | [4][5][6] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Specific Rotation ([α]23/D) | -30° (c=2 in 1 M HCl) | [6] |

| Flash Point | 109.1 ± 13.7 °C | [4] |

| pKa | 14.06 ± 0.20 (Predicted) | [6] |

| LogP | -0.36 | [4] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |

Applications in Drug Development

The primary application of (S)-3-(tert-Butylamino)propane-1,2-diol is as a chiral building block for synthesizing pharmaceuticals.[1][6]

-

Intermediate for β-Blockers : It is a crucial intermediate for manufacturing β-adrenergic blocking agents.[2] Its most prominent use is in the synthesis of (S)-Timolol, a non-selective β-blocker used to treat glaucoma and cardiovascular conditions.[1][2] The pre-existing stereocenter in the diol dictates the final stereochemistry of the drug, ensuring the production of the active enantiomer.[2]

-

Asymmetric Catalysis : The molecule can serve as a chiral ligand in asymmetric catalysis, guiding reactions to selectively produce one enantiomer over another.[1]

-

Chiral Auxiliary : It is used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1]

-

Biological Activity Research : Preliminary studies have suggested that the compound may possess antimicrobial and neuroprotective properties, although research in these areas is limited.[1]

Synthesis and Experimental Protocols

Several synthetic routes exist for producing (S)-3-(tert-Butylamino)propane-1,2-diol, including methods using chiral auxiliaries and the reduction of ketones.[1] A common and efficient method involves the nucleophilic ring-opening of a chiral epoxide with an amine.[2]

General Experimental Protocol: Synthesis from (R)-glycidol

A widely utilized method for synthesizing the title compound is the reaction of tert-butylamine with a suitable chiral three-carbon electrophile, such as (R)-glycidol.[2] This reaction proceeds via a nucleophilic attack of the amine on the less-hindered carbon of the epoxide ring, leading to the desired product with high stereochemical fidelity.

Reaction: (R)-glycidol + tert-Butylamine → (S)-3-(tert-Butylamino)propane-1,2-diol

Reagents and Solvents:

-

(R)-glycidol

-

tert-Butylamine

-

Solvent (e.g., water, methanol, or isopropanol)

Procedure:

-

A reaction vessel is charged with (R)-glycidol and a suitable solvent.

-

tert-Butylamine is added to the solution. The reaction can often be performed at room temperature or with gentle heating to increase the rate.

-

The reaction mixture is stirred for a period sufficient to ensure complete consumption of the starting materials, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent and excess tert-butylamine are removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude product is then purified. Purification may involve recrystallization from an appropriate solvent system (e.g., toluene, ethyl acetate) to yield the final product as a crystalline solid.

-

The purity and identity of the product are confirmed using analytical methods such as NMR spectroscopy, Mass Spectrometry, and measurement of its specific rotation to confirm enantiomeric purity.

Caption: General workflow for the synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol.

Role in API Synthesis and Biological Pathway

The significance of this chiral diol is best understood through its application in synthesizing an API and the subsequent mechanism of action of that API.

Logical Workflow: From Chiral Intermediate to API

The following diagram illustrates the role of (S)-3-(tert-Butylamino)propane-1,2-diol as a key intermediate in the production of the beta-blocker (S)-Timolol. The diol's chirality is directly transferred to the final drug molecule.

References

- 1. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]

- 2. 3-(tert-Butylamino)propane-1,2-diol | 22741-52-2 | Benchchem [benchchem.com]

- 3. (S)-3-(tert-Butylamino)propane-1,2-diol | C7H17NO2 | CID 2733671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]

An In-depth Technical Guide to (S)-3-(tert-Butylamino)propane-1,2-diol

CAS Number: 30315-46-9

This technical guide provides a comprehensive overview of (S)-3-(tert-Butylamino)propane-1,2-diol, a pivotal chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analytical methods, and its role in the synthesis of beta-adrenergic receptor blockers.

Physicochemical Properties

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral compound essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol | [2] |

| Molecular Formula | C₇H₁₇NO₂ | [2][3][4] |

| Molecular Weight | 147.22 g/mol | [2][5][6] |

| Melting Point | 85-89 °C (lit.) | [4][5][6] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Appearance | White to light yellow or brown powder/crystalline solid | |

| Solubility | Soluble in Chloroform, DMSO, Methanol | |

| Optical Activity | [α]²³/D −30°, c = 2 in 1 M HCl | [5] |

| SMILES | CC(C)(C)NC--INVALID-LINK--CO | [2][5] |

| InChIKey | JWBMVCAZXJMSOX-LURJTMIESA-N | [2][5] |

Synthesis and Stereochemical Importance

The stereochemical purity of (S)-3-(tert-Butylamino)propane-1,2-diol is critical as it directly dictates the enantiomeric purity of the final API. It is a key intermediate in the synthesis of several beta-adrenergic receptor blockers, most notably (S)-Timolol, a drug used for treating glaucoma and ocular hypertension. Pharmacopeia standards demand that the undesired (R)-enantiomer be strictly limited.

Experimental Protocol: Synthesis from (R)-Glycidol

A common and stereospecific method for synthesizing the (S)-enantiomer involves the nucleophilic ring-opening of the epoxide (R)-glycidol with tert-butylamine. The reaction favors attack at the less sterically hindered terminal carbon, preserving the stereochemistry.

Materials:

-

(R)-Glycidol

-

tert-Butylamine

-

Protic solvent (e.g., water, ethanol, or isopropanol)

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a suitable reaction vessel, dissolve (R)-glycidol in a protic solvent such as isopropanol.

-

Add an excess of tert-butylamine to the solution. The reaction is typically performed with a molar ratio of tert-butylamine to glycidol significantly greater than 1:1.

-

Heat the reaction mixture under reflux with constant stirring. Reaction temperatures may range from 50-120°C depending on the solvent used.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess tert-butylamine under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene or heptane) to yield (S)-3-(tert-Butylamino)propane-1,2-diol as a crystalline solid.

Caption: General workflow for the synthesis of the target compound.

Application in Pharmaceutical Synthesis: (S)-Timolol

(S)-3-(tert-Butylamino)propane-1,2-diol is the cornerstone for the chiral synthesis of (S)-Timolol. The process involves the coupling of the diol with a substituted thiadiazole moiety.

Experimental Protocol: Synthesis of (S)-Timolol

This protocol outlines a representative synthesis of (S)-Timolol, which may involve the protection of the diol, followed by coupling and deprotection.

Materials:

-

(S)-3-(tert-Butylamino)propane-1,2-diol

-

3-chloro-4-morpholino-1,2,5-thiadiazole

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Benzaldehyde (for protection, optional)

-

Maleic acid

-

Appropriate solvents for reaction and purification

Procedure:

-

(Protection Step): React (S)-3-(tert-Butylamino)propane-1,2-diol with benzaldehyde to form the corresponding oxazolidine derivative. This protects the diol functionality.[2]

-

(Coupling Reaction): Dissolve the protected intermediate in a suitable solvent like tert-butanol.[2]

-

Add 3-chloro-4-morpholino-1,2,5-thiadiazole to the solution.

-

Add a strong base, such as potassium tert-butoxide (t-BuOK), to facilitate the nucleophilic substitution reaction.[2]

-

Heat the mixture and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

(Deprotection/Hydrolysis): After cooling, hydrolyze the intermediate to remove the benzaldehyde protecting group, yielding racemic timolol.[2] Note: In a stereospecific synthesis starting with the pure (S)-diol, this step yields (S)-Timolol directly.

-

(Salt Formation): Purify the resulting (S)-Timolol base. Dissolve the purified base in a suitable solvent (e.g., ethanol) and treat it with a solution of maleic acid to precipitate (S)-Timolol maleate.[2]

-

Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Caption: Logical pathway for the synthesis of (S)-Timolol.

Biological Context: Beta-Adrenergic Signaling Pathway

(S)-Timolol, synthesized from the title compound, is a non-selective beta-adrenergic receptor antagonist. It functions by blocking the action of catecholamines like epinephrine and norepinephrine at β₁ and β₂-adrenergic receptors. This blockage disrupts the canonical G-protein coupled signaling pathway.

In the context of glaucoma treatment, blocking beta-receptors in the ciliary epithelium of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

The general mechanism involves the following steps:

-

Ligand Binding: Normally, catecholamines (epinephrine/norepinephrine) bind to the beta-adrenergic receptor.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).

-

PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to a physiological response (e.g., increased aqueous humor production).

(S)-Timolol acts as an antagonist at the receptor, preventing this cascade from initiating.

Caption: Simplified beta-adrenergic signaling cascade.

Analytical Methodologies

Ensuring the enantiomeric purity of (S)-3-(tert-Butylamino)propane-1,2-diol is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for this analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a validated normal-phase HPLC method for the separation and quantification of the (S)- and (R)-enantiomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Chiral Column: Chiralpak IC (or similar cellulose-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane, ethanol, formic acid, and diethylamine (e.g., in a ratio of 70:30:0.1:0.1 v/v/v/v).

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Detection: UV (if a chromophore is present or derivatized) or ELSD, which is more suitable for this compound as it lacks a strong chromophore.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of (S)-3-(tert-Butylamino)propane-1,2-diol in the mobile phase to a known concentration. Prepare a standard of the racemic mixture for system suitability testing.

-

System Suitability: Inject the racemic standard. The system is suitable if the resolution between the (S)- and (R)-enantiomer peaks is greater than a specified value (e.g., >5.0).

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram for a sufficient run time (e.g., 20 minutes) to allow for the elution of both enantiomers.

-

Quantification: Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times established with the racemic standard. Calculate the percentage of the undesired (R)-enantiomer by comparing its peak area to the total area of both peaks.

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Safety and Handling

(S)-3-(tert-Butylamino)propane-1,2-diol is classified as a combustible solid.[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves. It may cause eye irritation. Handling should be done in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 2. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 3. CN117466835A - Preparation method of 3-thiotimolol maleate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]

Spectral Data Analysis of (S)-3-(tert-Butylamino)propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-3-(tert-Butylamino)propane-1,2-diol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Compound Data

| Parameter | Value | Source |

| IUPAC Name | (2S)-3-(tert-butylamino)propane-1,2-diol | [1] |

| Molecular Formula | C₇H₁₇NO₂ | [1] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| CAS Number | 30315-46-9 | [2] |

| Melting Point | 85-89 °C | [3] |

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The tert-butyl group will exhibit a sharp singlet, while the protons on the propane backbone will show more complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.1 | Singlet | 9H |

| -NH- & -OH | Variable | Broad Singlet | 3H |

| -CH₂-N- | ~2.5-2.8 | Multiplet | 2H |

| -CH(OH)- | ~3.6-3.8 | Multiplet | 1H |

| -CH₂(OH) | ~3.4-3.6 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display signals for each of the unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (ppm) |

| (CH₃)₃C- | ~29 |

| (CH₃)₃C- | ~50 |

| -CH₂-N- | ~55 |

| -CH(OH)- | ~68 |

| -CH₂(OH) | ~65 |

Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-(tert-Butylamino)propane-1,2-diol will be characterized by broad absorption bands indicative of the hydroxyl and amino groups, as well as absorptions corresponding to C-H and C-N bonds. A representative spectrum is available from ChemicalBook, though detailed peak assignments are not provided[4].

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300-3500 | Moderate, Broad |

| C-H Stretch (Alkyl) | 2850-2970 | Strong |

| C-O Stretch (Alcohol) | 1000-1260 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Moderate |

Mass Spectrometry (MS)

For a polar molecule like (S)-3-(tert-Butylamino)propane-1,2-diol, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are most appropriate to minimize fragmentation and observe the molecular ion.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 148.1332 | The protonated molecular ion is expected to be the base peak in ESI-MS. |

| [M-H₂O+H]⁺ | 130.1226 | A common fragment resulting from the neutral loss of water[2]. |

Experimental Protocols

Detailed, compound-specific experimental protocols for the acquisition of the spectral data presented above are not available. However, the following sections provide generalized methodologies for the analysis of a compound of this nature.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of (S)-3-(tert-Butylamino)propane-1,2-diol is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: As (S)-3-(tert-Butylamino)propane-1,2-diol is a solid at room temperature, the KBr pellet method is suitable. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.

-

Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For ESI-MS, the sample is ionized by applying a high voltage to a capillary through which the sample solution is passed. The resulting ions are then guided into the mass analyzer.

-

Data Analysis: The mass-to-charge ratios (m/z) of the ions are measured. The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectral Analysis

Caption: General Workflow for Spectral Analysis

Logical Relationship of Spectral Data to Molecular Structure

Caption: Correlation of Molecular Structure to Spectral Data

References

- 1. (S)-3-(tert-Butylamino)propane-1,2-diol | C7H17NO2 | CID 2733671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]

- 3. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]

- 4. (S)-3-tert-Butylamino-1,2-propanediol(30315-46-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of (S)-3-(tert-Butylamino)propane-1,2-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(tert-Butylamino)propane-1,2-diol , a key chiral intermediate in the synthesis of various pharmaceuticals, including the beta-blocker Timolol, presents a solubility profile crucial for its application in organic synthesis and drug formulation.[1] This technical guide provides a comprehensive overview of its solubility in organic solvents, outlines experimental protocols for solubility determination, and visualizes relevant chemical processes.

While extensive searches of scientific literature and patent databases did not yield specific quantitative solubility data for (S)-3-(tert-Butylamino)propane-1,2-diol across a wide range of organic solvents, qualitative information and its use in chemical synthesis provide valuable insights into its solubility characteristics.

Qualitative and Inferred Solubility

(S)-3-(tert-Butylamino)propane-1,2-diol is qualitatively reported to be soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[2][3] Given its chemical structure, which includes a polar amino group and two hydroxyl groups, it is expected to exhibit good solubility in polar protic and aprotic solvents. Its use as a reactant in various syntheses, often in common organic solvents, further supports this assessment.

The following table summarizes the known qualitative solubility and provides an inferred solubility profile in other common organic solvents based on the compound's structural characteristics and its documented use in chemical reactions.

| Solvent | Solvent Type | Reported/Inferred Solubility | Rationale / Notes |

| Methanol | Polar Protic | Soluble[2][3] | The presence of hydroxyl groups in both the solvent and solute allows for strong hydrogen bonding. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. It is a common solvent for reactions involving amino alcohols. |

| Isopropanol | Polar Protic | Likely Soluble | Expected to be a good solvent due to its ability to form hydrogen bonds, although solubility might be slightly lower than in methanol or ethanol due to increased steric hindrance. |

| Chloroform | Polar Aprotic | Soluble[2][3] | The polarity of the C-Cl bonds allows for dipole-dipole interactions with the polar functional groups of the diol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2][3] | A strong hydrogen bond acceptor, making it an excellent solvent for polar molecules with hydrogen bond donors like the hydroxyl and amino groups of the diol. |

| Acetone | Polar Aprotic | Likely Soluble | As a polar aprotic solvent, it can engage in dipole-dipole interactions. It is a versatile solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | May exhibit some solubility due to its ester group, but the overall polarity is lower than alcohols or DMSO. |

| Toluene | Nonpolar | Likely Sparingly Soluble | As a nonpolar aromatic hydrocarbon, it is not expected to be a good solvent for a polar compound like an amino diol. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following section details a standard experimental protocol for its determination. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of (S)-3-(tert-Butylamino)propane-1,2-diol in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

(S)-3-(tert-Butylamino)propane-1,2-diol (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid (S)-3-(tert-Butylamino)propane-1,2-diol to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of (S)-3-(tert-Butylamino)propane-1,2-diol.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

3. Validation of the Analytical Method: The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable solubility data.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (S)-3-(tert-Butylamino)propane-1,2-diol.

Role in Synthesis: A Representative Pathway

(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial starting material in the synthesis of Timolol. The following diagram outlines a simplified synthetic pathway, highlighting the solvent environments in which the compound is utilized.

References

The Versatile Role of (S)-3-(tert-Butylamino)propane-1,2-diol in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(tert-Butylamino)propane-1,2-diol stands as a cornerstone chiral molecule in the landscape of asymmetric synthesis. Its utility stems from its inherent chirality, which can be strategically leveraged in the synthesis of enantiomerically pure compounds, most notably in the pharmaceutical industry. This technical guide delves into the multifaceted mechanism of action of this compound, exploring its primary roles as a chiral building block, a chiral auxiliary, and a precursor to chiral ligands.

Core Application: A Chiral Building Block in Pharmaceutical Synthesis

The most prominent application of (S)-3-(tert-Butylamino)propane-1,2-diol is as a chiral synthon, or building block, in the synthesis of β-adrenergic blockers (beta-blockers). In this capacity, the molecule's pre-existing stereocenter is directly incorporated into the final product, thereby dictating its absolute stereochemistry. The synthesis of (S)-Timolol, a drug used to treat glaucoma and hypertension, serves as a quintessential example of this approach.[1]

The fundamental mechanism of action in this context is a direct transfer of chirality. The synthetic strategy is designed to build the remainder of the target molecule around the ثابت chiral core of the (S)-3-(tert-butylamino)propane-1,2-diol, ensuring the final active pharmaceutical ingredient (API) possesses the desired (S)-configuration, which is often the more biologically active enantiomer.

Synthesis of (S)-Timolol: An Experimental Workflow

The synthesis of (S)-Timolol from (S)-3-(tert-Butylamino)propane-1,2-diol typically involves a nucleophilic substitution reaction. The hydroxyl group of the diol is activated and then displaced by a suitable nucleophile. A common synthetic route involves the reaction with 3-chloro-4-morpholino-1,2,5-thiadiazole. To achieve this transformation efficiently and with high stereochemical fidelity, a multi-step process is often employed, which includes the protection of the diol functionality.

Quantitative Data from Related Syntheses

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Formation of racemic 3-(tert-butylamino)propane-1,2-diol | 3-chloro-1,2-propanediol, tert-butylamine | dl-3-t-butylamino-1,2-propanediol | 70.9 | [1] |

| Protection of racemic diol | dl-3-t-butylamino-1,2-propanediol, benzaldehyde | Oxazolidine derivative | 79 | [1] |

| Formation of racemic Timolol from protected diol | Oxazolidine derivative, 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK | Racemic Timolol | 53 | [1] |

| Synthesis of 3-S-thiotimolol maleate (5-step synthesis) | (S)-3-(tert-butylamino)propane-1,2-diol | 3-S-thiotimolol maleate | 57.7 |

Detailed Experimental Protocol: Synthesis of a 3-Thiotimolol Analog

The following protocol for the synthesis of 3-thiotimolol maleate, an impurity of Timolol, illustrates the key transformations involved when using (S)-3-(tert-butylamino)propane-1,2-diol as a chiral building block. This multi-step synthesis involves protection of the diol, activation of the primary hydroxyl group, and subsequent nucleophilic substitution.

Step 1: Protection of the Diol (S)-(-)-3-tert-butylamino-1,2-propanediol and benzaldehyde are mixed and heated to dissolve. The temperature is raised to 100-130°C to drive the dehydration and condensation reaction, forming the corresponding oxazolidine intermediate. Toluene is added, and the mixture is distilled under reduced pressure to remove unreacted benzaldehyde, toluene, and water.

Step 2: Activation of the Primary Hydroxyl Group The protected diol intermediate is dissolved in dichloromethane. Triethylamine is added, followed by 4-methylbenzenesulfonyl chloride (tosyl chloride). The mixture is heated to reflux. After the reaction is complete, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the tosylated intermediate.

Step 3: Preparation of the Thiol Nucleophile 3-chloro-4-morpholinyl-1,2,5-thiadiazole is reacted with a metal sulfide (e.g., sodium sulfide) to generate the corresponding thiol intermediate.

Step 4: Nucleophilic Substitution The tosylated intermediate from Step 2 is reacted with the thiol intermediate from Step 3 in a substitution reaction to form 3-thiotimolol.

Step 5: Salt Formation The crude 3-thiotimolol is treated with maleic acid to form the 3-thiotimolol maleate salt, which can be purified by crystallization.

Role as a Chiral Auxiliary: Directing Stereochemistry

Beyond its use as a chiral building block, (S)-3-(tert-Butylamino)propane-1,2-diol can be employed as a chiral auxiliary. In this role, the chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered. A common strategy involves the formation of a chiral oxazolidinone from the amino alcohol.

Mechanism of Stereochemical Control in Asymmetric Alkylation

When an N-acyl oxazolidinone derived from a chiral amino alcohol is deprotonated, a rigid chelated enolate is formed. The bulky substituent on the oxazolidinone ring (in this case, derived from the tert-butyl group and the propane backbone) effectively blocks one face of the enolate. Consequently, an incoming electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.

Representative Experimental Protocol: Diastereoselective Alkylation of an N-Acyl-1,3-oxazolidine

The following is a general protocol for the diastereoselective alkylation of a chiral N-acyl-1,3-oxazolidine, which can be conceptually derived from (S)-3-(tert-Butylamino)propane-1,2-diol.

Materials:

-

Chiral N-acyl-1,3-oxazolidine

-

Sodium hexamethyldisilazide (NaHMDS) in THF

-

Alkyl halide (R-X)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride

Procedure:

-

The chiral N-acyl-1,3-oxazolidine is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere.

-

A solution of NaHMDS in THF (2.0 equivalents) is added dropwise, and the mixture is stirred for 45 minutes to 1.5 hours to ensure complete enolate formation.

-

The alkyl halide (2.0 equivalents) is added, and the reaction is stirred at -78°C until completion (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or GC analysis. The product is then purified by column chromatography.

Cleavage of the Auxiliary: The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide/hydrogen peroxide to yield the corresponding carboxylic acid, or reduction with lithium borohydride to afford the primary alcohol, with recovery of the chiral auxiliary.

Precursor to Chiral Ligands in Asymmetric Catalysis

The amino and diol functionalities of (S)-3-(tert-Butylamino)propane-1,2-diol make it a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, which can lead to high enantioselectivity in the formation of the product.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

Chiral ligands derived from amino alcohols have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction. In this reaction, a nucleophile displaces a leaving group on an allylic substrate. The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Mechanism of Enantioselection

The mechanism involves the formation of a chiral π-allyl palladium complex. The chiral ligand, by virtue of its specific stereochemistry and coordination to the palladium atom, creates a dissymmetric environment. This directs the incoming nucleophile to attack one of the two allylic termini preferentially, leading to the formation of one enantiomer of the product in excess.

Example of a Chiral Ligand Derived from a Pyridine Amino Alcohol in the Tsuji-Trost Reaction

While a specific example directly utilizing a ligand from (S)-3-(tert-Butylamino)propane-1,2-diol is not detailed in the immediate literature, the application of structurally similar chiral pyridine-containing amino thio- and selenoethers serves as an excellent model. These ligands have been tested in the model reaction of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate.

| Ligand Structure | Nucleophile | Product Enantiomeric Excess (ee%) |

| Chiral Pyridine Amino Thioether/Selenoether Ligands | Dimethyl malonate | up to 75% |

Experimental Protocol Outline: The reaction is typically carried out in an inert atmosphere. The palladium precursor (e.g., allylpalladium chloride dimer), the chiral ligand, and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate) are mixed in a suitable solvent like dichloromethane. The allylic substrate and the nucleophile are then added, and the reaction is stirred at room temperature until completion. The enantiomeric excess of the product is determined by chiral HPLC.

Conclusion

(S)-3-(tert-Butylamino)propane-1,2-diol is a versatile and valuable molecule in the field of chiral synthesis. Its primary and most established role is as a chiral building block, where its inherent stereochemistry is directly transferred to the final product, as exemplified in the industrial synthesis of (S)-Timolol. Furthermore, its functional groups allow for its conversion into chiral auxiliaries that can effectively direct the stereochemistry of new chiral center formation. Finally, it serves as a scaffold for the synthesis of chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules. The multifaceted utility of this compound underscores its importance for researchers and professionals in drug discovery and development.

References

The Pivotal Role of (S)-3-(tert-Butylamino)propane-1,2-diol in Cardiovascular Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its function as a key chiral building block for the asymmetric synthesis of a class of drugs known as beta-adrenergic receptor blockers, or more commonly, beta-blockers. The specific stereochemistry of the (S)-enantiomer is crucial for the therapeutic efficacy of these drugs, which are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and glaucoma. This technical guide provides an in-depth overview of the biological significance of (S)-3-(tert-Butylamino)propane-1,2-diol, focusing on its role in the synthesis of beta-blockers, the mechanism of action of these drugs, and potential, albeit less explored, biological activities of related aminopropanediol derivatives.

Core Biological Relevance: A Precursor to Beta-Adrenergic Antagonists

While (S)-3-(tert-Butylamino)propane-1,2-diol itself is not marketed as a therapeutic agent, its molecular structure is fundamental to the biological activity of several widely prescribed beta-blockers. The chirality of this intermediate is paramount, as the (S)-enantiomers of beta-blockers exhibit significantly higher binding affinity for beta-adrenergic receptors compared to their (R)-counterparts.

Synthesis of Beta-Blockers: A Generalized Workflow

The synthesis of beta-blockers from (S)-3-(tert-Butylamino)propane-1,2-diol is a cornerstone of medicinal chemistry. The process generally involves the reaction of this chiral intermediate with a suitable aromatic epoxide or a related electrophile. This reaction establishes the propanolamine side chain that is characteristic of most beta-blockers and essential for their pharmacological activity.

Below is a generalized workflow for the synthesis of a beta-blocker using (S)-3-(tert-Butylamino)propane-1,2-diol.

Notable Beta-Blockers Synthesized from (S)-3-(tert-Butylamino)propane-1,2-diol

The versatility of (S)-3-(tert-Butylamino)propane-1,2-diol as a chiral synthon has led to the development of numerous beta-blockers. A selection of these, along with their primary therapeutic applications, is presented in the table below.

| Beta-Blocker | Therapeutic Application(s) |

| Timolol | Glaucoma, Hypertension, Angina Pectoris |

| Carteolol | Glaucoma, Hypertension |

| Levobunolol | Glaucoma |

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Beta-blockers synthesized from (S)-3-(tert-Butylamino)propane-1,2-diol exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a class of G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. The blockade of these receptors modulates the physiological "fight-or-flight" response. There are three main subtypes of beta-receptors (β1, β2, and β3), and the selectivity of beta-blockers for these subtypes determines their clinical utility and side-effect profile.

Stimulation of β1-adrenergic receptors, predominantly found in the heart, leads to increased heart rate, contractility, and conduction velocity.[1] Beta-blockers antagonize these effects, resulting in a reduction in cardiac workload and blood pressure. The signaling cascade initiated by β-AR activation is depicted below.

Potential Ancillary Biological Activities

While the primary biological significance of (S)-3-(tert-Butylamino)propane-1,2-diol is linked to its role in synthesizing beta-blockers, preliminary research suggests that aminopropanediol derivatives may possess other biological activities.

Antimicrobial Properties

Some studies on aminopropanol derivatives have indicated potential antimicrobial effects against certain strains of bacteria.[2][3] The proposed mechanism often involves the disruption of the bacterial cell membrane. However, specific and quantitative data on the antimicrobial activity of (S)-3-(tert-Butylamino)propane-1,2-diol itself are not extensively documented in the current literature.

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of various amino alcohol derivatives.[2] Some studies suggest that compounds with similar structural motifs may offer protective benefits to neurons, although the specific mechanisms are still under investigation. As with antimicrobial properties, dedicated research into the neuroprotective effects of (S)-3-(tert-Butylamino)propane-1,2-diol is limited.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of beta-blockers are extensive and varied. However, a general outline for the key experimental phases is provided below.

General Synthesis of a Beta-Blocker (Illustrative)

-

Reaction Setup: (S)-3-(tert-Butylamino)propane-1,2-diol is dissolved in a suitable solvent, such as an alcohol or an aprotic polar solvent.

-

Addition of Reactants: The corresponding aromatic epoxide or an equivalent electrophile is added to the solution, often in the presence of a base to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period sufficient to ensure complete reaction, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure (S)-beta-blocker.

In Vitro Evaluation of Beta-Adrenergic Receptor Binding

-

Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1, β2, or β3) are prepared from cell lines or animal tissues.

-

Radioligand Binding Assay: The prepared membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (the synthesized beta-blocker).

-

Quantification: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound for the receptor.

Conclusion

(S)-3-(tert-Butylamino)propane-1,2-diol stands out as a molecule of significant industrial and medicinal importance. Its value is intrinsically linked to its role as a chiral precursor in the synthesis of life-saving beta-adrenergic antagonists. The stereospecificity of this compound is a critical determinant of the pharmacological activity of the resulting drugs. While the direct biological activities of (S)-3-(tert-Butylamino)propane-1,2-diol are not the primary focus of current research, the profound impact of the drugs derived from it on cardiovascular medicine underscores its importance. Future research may yet uncover novel biological activities for this and related aminopropanediol derivatives, potentially expanding their therapeutic applications beyond the cardiovascular realm.

References

An In-depth Technical Guide to Derivatives and Analogs of (S)-3-(tert-Butylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial chiral building block in modern medicinal chemistry. Its stereospecific structure is fundamental to the synthesis of a class of pharmaceuticals known as aryloxypropanolamine β-adrenergic receptor antagonists, commonly referred to as β-blockers.[1] These drugs are widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias, as well as for the treatment of glaucoma.[2]

The therapeutic efficacy of these β-blockers is intrinsically linked to the (S)-enantiomer of the 3-(tert-butylamino)propane-1,2-diol core, which imparts the desired stereochemistry for potent and selective interaction with β-adrenergic receptors. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activity of key derivatives and analogs of (S)-3-(tert-butylamino)propane-1,2-diol. Detailed experimental protocols for the synthesis of prominent β-blockers and for the assessment of their biological activity are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.

Core Structure and Derivatives

The core structure of (S)-3-(tert-butylamino)propane-1,2-diol features a propane backbone with a tert-butylamino group at the 3-position and hydroxyl groups at the 1- and 2-positions. The chiral center at the 2-position, with the (S)-configuration, is paramount for the biological activity of its derivatives.[3] The primary class of derivatives synthesized from this core is the aryloxypropanolamine β-blockers. In these compounds, the primary hydroxyl group of the diol is linked to an aromatic ring system via an ether bond.

Prominent examples of β-blockers derived from (S)-3-(tert-butylamino)propane-1,2-diol include:

-

Timolol: A non-selective β-blocker used in the treatment of glaucoma and hypertension.[1]

-

Carteolol: A non-selective β-blocker with intrinsic sympathomimetic activity, also used for glaucoma.

-

Betaxolol: A selective β1-blocker primarily used in the management of glaucoma and hypertension.[4]

Structure-Activity Relationships (SAR)

The biological activity of aryloxypropanolamine β-blockers is significantly influenced by the nature of the aromatic ring and the substituents on the amino group.[5]

-

Stereochemistry: The (S)-configuration at the carbon bearing the hydroxyl group is essential for high-affinity binding to the β-adrenergic receptor. The corresponding (R)-enantiomer is significantly less active.

-

Aromatic Ring: The nature of the aromatic ring system influences the potency and selectivity of the β-blocker. Electron-donating or electron-withdrawing groups on the ring can modulate the electronic properties and overall lipophilicity of the molecule, thereby affecting its interaction with the receptor.

-

Amino Substituent: The bulky tert-butyl group on the nitrogen atom is a common feature among many potent β-blockers. Variations in this substituent can impact both potency and selectivity.

Quantitative Biological Data

The binding affinities (Ki) and selectivity of various β-blockers for β1- and β2-adrenergic receptors are critical parameters for understanding their pharmacological profiles. This data is typically obtained through radioligand binding assays.[6]

| Compound | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Bisoprolol | 10 | 190 | 19 | [6] |

| Atenolol | 47 | 1450 | 31 | [6] |

| Metoprolol | 48 | 1200 | 25 | [6] |

| Betaxolol | 6.4 | 130 | 20 | [6] |

| Propranolol | 3.2 | 3.6 | 1.1 | [6] |

| Carvedilol | 0.9 | 1.1 | 1.2 | [6] |

| Timolol | 0.8 | 0.3 | 0.4 | [5] |

| Carteolol | - | - | - |

Signaling Pathways

β-blockers exert their therapeutic effects by antagonizing the action of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.

Beta-Adrenergic Signaling Pathway

The binding of an agonist (e.g., epinephrine) to a β-adrenergic receptor leads to the activation of a stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility. β-blockers competitively inhibit the initial binding of the agonist to the receptor, thus blocking this signaling cascade.

Experimental Protocols

Synthesis of (S)-Timolol

This protocol describes a common synthetic route to (S)-Timolol starting from (S)-3-(tert-butylamino)propane-1,2-diol.[7]

Step 1: Protection of the diol

-

To a solution of (S)-3-(tert-butylamino)propane-1,2-diol (1 equivalent) in a suitable solvent such as toluene, add benzaldehyde (1.1 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the crude oxazolidine derivative.

Step 2: Coupling with the thiadiazole moiety

-

To a solution of the protected diol from Step 1 (1 equivalent) in a dry, aprotic solvent such as tert-butanol, add a strong base like potassium tert-butoxide (1.1 equivalents) at room temperature under an inert atmosphere.

-

To this mixture, add a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole (1 equivalent) in the same solvent.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and salt formation

-

Dissolve the crude product from Step 2 in a suitable solvent and treat with an acid (e.g., aqueous HCl) to hydrolyze the oxazolidine protecting group.

-

After the reaction is complete, neutralize the mixture and extract the (S)-Timolol free base.

-

Purify the free base by chromatography.

-

For the final salt formation, dissolve the purified (S)-Timolol in a suitable solvent and treat with a solution of maleic acid.

-

The resulting (S)-Timolol maleate salt can be isolated by filtration or crystallization.

Synthesis of (S)-Carteolol

The synthesis of (S)-Carteolol can be achieved through the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolinone with tert-butylamine.[8]

-

Combine 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and tert-butylamine (excess) in a suitable solvent such as a mixture of absolute ethanol and acetone.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent and excess tert-butylamine under reduced pressure.

-

Dissolve the residue in acetone and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure (S)-Carteolol hydrochloride.

Synthesis of (S)-Betaxolol

A chemoenzymatic approach is often employed for the synthesis of enantiopure (S)-Betaxolol.[9]

-

The racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, is subjected to kinetic resolution using a lipase, such as Candida antarctica lipase B, in the presence of an acyl donor like vinyl acetate.

-

The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-chlorohydrin unreacted.

-

The (R)-chlorohydrin can be separated from the acylated (S)-enantiomer by chromatography.

-

The enantiomerically pure (R)-chlorohydrin is then reacted with isopropylamine in a solvent like methanol. This nucleophilic substitution reaction proceeds with inversion of configuration at the chiral center, yielding (S)-Betaxolol.

-

The final product can be purified by crystallization or chromatography.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for β-adrenergic receptors.[10]

Conclusion

(S)-3-(tert-Butylamino)propane-1,2-diol remains a cornerstone in the stereoselective synthesis of a multitude of β-adrenergic receptor antagonists. The derivatives and analogs stemming from this chiral precursor have had a profound impact on the treatment of cardiovascular and ocular diseases. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action is crucial for the development of new and improved therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field, offering detailed insights into the chemistry and biology of this important class of compounds. Further research into novel derivatives and innovative synthetic methodologies will undoubtedly continue to expand the therapeutic potential of this versatile chiral building block.

References

- 1. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]

- 2. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

A Comprehensive Technical Guide to the Thermochemical Data of (S)-3-(tert-Butylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol is presented in Table 1. This data is foundational for any further thermochemical analysis.

Table 1: Physicochemical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₂ | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| CAS Number | 30315-46-9 | [1][2] |

| Melting Point | 85-89 °C (lit.) | [1][3] |

| Boiling Point | 257.34 °C (rough estimate) | [1][3][4] |

| Density | 0.9650 (estimate) | [1][4] |

| Optical Activity | [α]²³/D −30°, c = 2 in 1 M HCl | |

| Appearance | White crystalline powder | [4] |

Thermochemical Data

Thermochemical data provides insight into the energy content and stability of a compound. Key parameters include the enthalpy of formation (ΔfH°), heat of combustion (ΔcH°), and Gibbs free energy of formation (ΔfG°). As of the last update, specific experimental values for (S)-3-(tert-Butylamino)propane-1,2-diol have not been published. Table 2 outlines these crucial parameters and their significance.

Table 2: Key Thermochemical Parameters

| Parameter | Symbol | Significance |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the stability of the compound relative to its elements. |

| Standard Heat of Combustion | ΔcH° | The heat released when one mole of the compound undergoes complete combustion with oxygen under standard conditions. This is a critical parameter for safety assessments and can be used to calculate the enthalpy of formation. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It determines the spontaneity of the formation reaction. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules of the compound at a standard state. |

| Heat Capacity | Cₚ | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius at constant pressure. |

Methodologies for Determination of Thermochemical Data

The following sections detail the standard experimental and computational protocols that would be employed to determine the thermochemical properties of (S)-3-(tert-Butylamino)propane-1,2-diol.

Experimental Protocols

Combustion calorimetry is the primary experimental method for determining the heat of combustion, from which the enthalpy of formation can be calculated.

-

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A bomb calorimeter, a high-precision thermometer, a sample press for pelletizing solid samples, and an oxygen source.

-

Procedure:

-

A pellet of known mass of (S)-3-(tert-Butylamino)propane-1,2-diol is placed in the sample holder of the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a known volume of water in an insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

-

The following diagram illustrates the general workflow for a combustion calorimetry experiment.

References

(S)-3-(tert-Butylamino)propane-1,2-diol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (S)-3-(tert-Butylamino)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-3-(tert-Butylamino)propane-1,2-diol (CAS RN: 30315-46-9), a chiral building block essential in the synthesis of various pharmaceutical agents, including beta-blockers.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

(S)-3-(tert-Butylamino)propane-1,2-diol is a white to light yellow crystalline solid.[1][2] It is soluble in water and alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol

| Property | Value |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol [1] |

| Appearance | White to light yellow crystalline solid[1][2] |

| Melting Point | 85-91 °C[1] |

| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Solubility | Soluble in water and alcohol[1] |

| Flash Point | 109.1 ± 13.7 °C |

Hazard Identification and GHS Classification

The hazard classification for (S)-3-(tert-Butylamino)propane-1,2-diol varies across different suppliers and databases. While some sources indicate that it is not a hazardous substance, others suggest potential for irritation.[3][4] It is prudent to handle this compound with care, assuming it may present mild hazards.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation (Reported by a minority of notifiers)[3] |